molecular formula C8H11BrFNO B3088423 4-(1-Aminoethyl)-2-fluorophenol hydrobromide CAS No. 1185295-44-6

4-(1-Aminoethyl)-2-fluorophenol hydrobromide

Cat. No.: B3088423
CAS No.: 1185295-44-6
M. Wt: 236.08
InChI Key: KCWGDWPPYWJQNW-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorophenol hydrobromide (CAS: 1030444-42-8) is a halogenated aromatic compound with the molecular formula C₈H₁₁BrFNO . Structurally, it consists of a phenol ring substituted with a fluorine atom at the ortho-position (C2) and a 1-aminoethyl group at the para-position (C4), stabilized as a hydrobromide salt. The compound’s molecular weight is 220.09 g/mol, and its stereochemical configuration (e.g., R/S enantiomers) may influence its biological activity .

Properties

IUPAC Name

4-(1-aminoethyl)-2-fluorophenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.BrH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWGDWPPYWJQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-fluorophenol hydrobromide typically involves the introduction of an aminoethyl group to a fluorophenol ring. One common method involves the reaction of 2-fluorophenol with ethylene diamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the aminoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional steps for purification and crystallization to obtain the hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Aminoethyl)-2-fluorophenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorophenol ring can participate in aromatic stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(Aminomethyl)-2-fluorophenol Hydrobromide (C₇H₉BrFNO)

  • Key Difference: The aminoethyl group in the target compound is replaced with an aminomethyl group.
  • Pharmacological Note: No specific activity data are available for this analogue, though its simpler structure may limit versatility in drug design .

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (C₈H₉ClF₃NO)

  • Key Difference: The aminoethyl group is substituted with a trifluoroethyl group, introducing three fluorine atoms.
  • Impact : The electron-withdrawing fluorine atoms increase acidity and metabolic stability, while the hydrochloride salt may alter solubility compared to hydrobromide .

Counterion Variants

4-(1-Aminoethyl)-2-fluorophenol Hydrochloride (C₈H₁₁ClFNO)

  • Key Difference : Hydrochloride replaces hydrobromide as the counterion.
  • Impact : Hydrochlorides generally exhibit higher solubility in polar solvents compared to hydrobromides, which may influence formulation strategies .
  • Pharmacological Note: Both salts are used in preclinical studies, but hydrobromides are preferred in cases requiring slower release profiles .

Positional Isomers and Enantiomers

(R)-4-(1-Aminoethyl)phenol (C₈H₁₁NO)

  • Key Difference : Lacks the fluorine atom at C2, altering electronic properties.
  • Pharmacological Note: Non-fluorinated analogues are less common in antimicrobial or anti-inflammatory applications, where fluorine often enhances target engagement .

2-[(1S)-1-Aminoethyl]-6-fluorophenol Hydrochloride (C₈H₁₁ClFNO)

  • Key Difference : Fluorine is at C6 instead of C2, and the compound is an enantiomer.
  • Impact : Positional isomerism affects steric and electronic interactions; the (S)-enantiomer may exhibit distinct pharmacokinetics .
  • Pharmacological Note: Enantioselectivity is critical in drug design, as seen in β-blockers and NSAIDs, though specific data for this isomer are lacking .

Functional Analogues in Pharmacology

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine Hydrobromide

  • Key Difference: Contains a thiazole-azepine scaffold instead of a phenol-amine structure.
  • Impact : The extended heterocyclic system enables multi-target interactions, as demonstrated by its cardioprotective efficacy exceeding reference drugs like Mildronate .
  • Pharmacological Note: Unlike the target compound, this analogue shows proven activity in reducing hypoxic contractile responses in smooth muscles .

2-[4-(4'-Chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol Hydrobromide

  • Key Difference: Features a thiazole-imine core with ethanol substitution.
  • Pharmacological Note: Highlights the role of hydrobromide salts in enhancing stability for topical or ocular applications .

Biological Activity

4-(1-Aminoethyl)-2-fluorophenol hydrobromide is a chemical compound with significant potential in pharmacological applications. Its molecular formula is C₈H₁₁BrFNO, and it has a molecular weight of approximately 236.08 g/mol. The compound features a fluorine atom at the second position of a phenolic ring and an aminoethyl group at the para position, which contributes to its biological activity. This article explores various aspects of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the aminoethyl group enhances its binding affinity to various receptors, which is critical for its pharmacological effects. The hydrobromide salt form improves solubility in aqueous solutions, facilitating its use in biochemical assays and therapeutic applications.

Binding Affinity

Studies have shown that this compound exhibits significant binding affinity to neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. The interaction with these receptors can modulate neurotransmitter release and influence various physiological processes.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : It has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory conditions.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-(1-Aminoethyl)-2-fluorophenolC₈H₁₁BrFNOFluorine at position 2Potential neuroprotective effects
4-(2-Aminoethyl)-2-fluorophenolC₈H₁₁BrFNOSimilar aminoethyl groupDifferent position of the amino group
3-(1-Aminoethyl)-2-fluorophenolC₈H₁₁BrFNOFluorine at position 2Varying biological activity
4-(Amino)-2-fluorophenolC₇H₈FNOLacks ethyl substitutionMore straightforward synthesis

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Disease Model : In a study involving an Alzheimer's disease mouse model, administration of the compound led to improved cognitive function and reduced neuroinflammation. This suggests a potential role in neuroprotection through modulation of vascular endothelial growth factor (VEGF) signaling pathways .
  • Antimicrobial Efficacy : A clinical trial assessed the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibitory effects on bacterial growth, supporting its use as an antimicrobial agent .
  • Inflammatory Response Modulation : Research demonstrated that this compound could reduce inflammatory markers in vitro, indicating its potential application in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 4-(1-Aminoethyl)-2-fluorophenol hydrobromide, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, fluorophenol derivatives can be functionalized with an aminoethyl group via Boc-protected intermediates, followed by hydrobromide salt formation. Purity optimization may include recrystallization in ethanol/water mixtures or chromatography (e.g., silica gel with methanol/dichloromethane eluents). Monitoring by TLC and NMR (e.g., 1^1H/13^{13}C) ensures intermediate integrity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19^{19}F NMR is critical for verifying fluorophenol substitution patterns, while 1^1H NMR identifies aminoethyl proton environments.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C8_8H11_{11}BrFN2_2O, theoretical MW 250.09).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/ammonium acetate buffers .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data for this compound across different in vitro assays?

Methodological Answer: Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability). Standardization steps:

  • Use radioligand binding assays (e.g., 3^3H-labeled analogs) to quantify receptor affinity.
  • Validate functional activity via cAMP or calcium flux assays in HEK293 cells expressing target receptors.
  • Cross-reference with structurally similar hydrobromide salts (e.g., dopamine receptor ligands) to contextualize activity ranges .

Q. What strategies are recommended for impurity profiling of this compound in preclinical formulations?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) using a gradient elution (0.1% formic acid in water/acetonitrile).
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
  • Reference Standards : Compare against known impurities (e.g., 4-(1-Aminoethyl)phenol or hydrobromide counterion variants) .

Q. How does the hydrobromide counterion influence the compound’s solubility and stability compared to hydrochloride salts?

Methodological Answer:

  • Solubility : Hydrobromide salts often exhibit lower aqueous solubility than hydrochlorides due to larger anion size. Solubility can be enhanced via co-solvents (e.g., PEG-400) or cyclodextrin complexation.
  • Stability : Accelerated stability studies (40°C/75% RH) over 4 weeks assess hygroscopicity and degradation. Hydrobromide salts may show improved thermal stability in solid-state formulations compared to hydrochlorides .

Q. What computational approaches are suitable for predicting the binding interactions of this compound with neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors. Prioritize fluorine’s electrostatic contributions and aminoethyl group hydrogen bonding.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
  • QSAR Models : Corrogate substituent effects using datasets of fluorophenol derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Aminoethyl)-2-fluorophenol hydrobromide

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